molecular formula C13H16N2S3 B12798924 Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- CAS No. 57245-00-8

Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)-

Cat. No.: B12798924
CAS No.: 57245-00-8
M. Wt: 296.5 g/mol
InChI Key: LUYWXMSNFQDMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Bonding Patterns

The molecular structure of benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)-, comprises three distinct regions: a benzothiazole ring, a dithio (-S-S-) bridge, and a 4-methylpiperidine substituent (Figure 1). The benzothiazole system itself is a fused bicyclic structure consisting of a benzene ring condensed with a thiazole ring, which contains nitrogen and sulfur atoms at positions 1 and 3, respectively. The dithio bridge connects the sulfur atom of the thiazole ring to the nitrogen atom of the 4-methylpiperidine group, forming a disulfide linkage that introduces conformational flexibility while maintaining planar rigidity in the benzothiazole core.

Key bond lengths and angles derived from density functional theory (DFT) calculations reveal critical structural details. For instance, the S1-C1 bond in the benzothiazole moiety measures 1.765 Å, consistent with typical C-S single bonds in aromatic heterocycles. The disulfide bridge (S-S bond) exhibits a bond length of 2.056 Å, slightly longer than standard disulfide bonds due to electron delocalization from the adjacent piperidine nitrogen. The piperidine ring adopts a chair conformation, with the methyl group at position 4 introducing steric constraints that limit rotational freedom around the N-S bond (Figure 2).

Non-covalent interactions further stabilize the molecule. The benzothiazole ring engages in π-π stacking with adjacent aromatic systems in crystalline environments, while the sulfur atoms participate in weak hydrogen bonds with proximal C-H groups. These interactions collectively influence the compound’s solubility and reactivity.

Crystallographic Analysis and Conformational Dynamics

Experimental crystallographic data for benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)-, remain limited, but computational models provide insights into its solid-state behavior. Geometry optimization using the B3LYP/LANL2DZ method predicts a dihedral angle of 112.3° between the benzothiazole plane and the piperidine ring, indicating significant non-planarity. This distortion arises from steric repulsion between the methyl group on the piperidine and the benzothiazole’s sulfur atoms (Figure 2).

Conformational dynamics were analyzed through rotational barrier calculations. The disulfide bridge permits restricted rotation, with an energy barrier of 8.2 kcal/mol for interconversion between enantiomeric forms. This semi-rigid structure allows the molecule to adopt multiple low-energy conformers in solution, which may influence its intermolecular interactions.

A comparative analysis of bond parameters is summarized in Table 1:

Table 1: Key Bond Lengths and Angles from DFT Calculations

Parameter Value (Å or °)
S1-C1 (benzothiazole) 1.765
S-S (disulfide bridge) 2.056
C-N (piperidine) 1.472
Dihedral angle 112.3

These computational results align with structural trends observed in related disulfide-containing heterocycles, though experimental validation is needed.

Comparative Structural Features Among Benzothiazole Derivatives

Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)-, exhibits distinct structural differences compared to other benzothiazole derivatives. For example, replacing the dithio bridge with a single thioether (-S-) group, as seen in 2-(piperidinylthio)benzothiazole, reduces rotational freedom and increases planarity, enhancing π-π stacking interactions. Conversely, derivatives with sulfonamide substituents, such as N-(5-(benzothiazol-2-yl)pyrimidin-2-yl)benzenesulfonamide, display extended conjugation and hydrogen-bonding capabilities absent in the dithio-linked compound.

The 4-methylpiperidine group also differentiates this compound from analogs with simpler amine substituents. In Mannich base derivatives like 2-(3-methylpiperidinodithio)benzothiazole, the methyl group induces steric hindrance that modulates receptor binding affinity compared to unmethylated counterparts. Additionally, the disulfide linkage’s redox sensitivity contrasts with the stability of ether or amine-linked derivatives, suggesting unique reactivity in biological environments.

Table 2: Structural Comparison with Select Benzothiazole Derivatives

Derivative Key Feature Structural Impact
2-(Piperidinylthio)benzothiazole Single thioether linkage Increased planarity
N-Sulfonamide analogs Sulfonamide substituent Enhanced hydrogen bonding
Mannich base derivatives Piperidinylmethyl groups Steric modulation of bioactivity

These comparisons underscore how subtle structural modifications in benzothiazole derivatives profoundly influence their physicochemical and functional properties.

Properties

CAS No.

57245-00-8

Molecular Formula

C13H16N2S3

Molecular Weight

296.5 g/mol

IUPAC Name

2-[(4-methylpiperidin-1-yl)disulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C13H16N2S3/c1-10-6-8-15(9-7-10)18-17-13-14-11-4-2-3-5-12(11)16-13/h2-5,10H,6-9H2,1H3

InChI Key

LUYWXMSNFQDMRA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)SSC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Formation of Benzothiazole Core

The benzothiazole nucleus is commonly synthesized by cyclization of o-aminothiophenol with aldehydes or carboxylic acids under acidic or catalytic conditions. Typical methods include:

  • Cyclization with Aldehydes:
    o-Aminothiophenol reacts with aromatic aldehydes in the presence of catalysts such as sulfamic acid, Cu(II)-containing nanosilica, or molecular sieves under reflux or mild heating to form 2-substituted benzothiazoles with high yields (88-99%).
    Reaction conditions vary from solvent-free sonication at room temperature to reflux in ethanol or water, often completed within 1-6 hours.

  • Cyclization with Carboxylic Acids and Polyphosphoric Acid (PPA):
    Heating o-aminothiophenol with p-toluic acid and PPA at 170-200 °C for several hours yields 2-(4-methylphenyl)benzothiazole derivatives, which can be recrystallized for purity.

Attachment of the 4-Methyl-1-Piperidinyl Group

  • The 4-methyl-1-piperidinyl group is introduced via nucleophilic substitution on activated sulfur species or by direct coupling with benzothiazole disulfide intermediates.

  • The reaction is often performed under inert atmosphere to prevent unwanted oxidation and to maintain the integrity of the disulfide bond.

Representative Synthesis Protocol (Hypothetical Based on Literature)

Step Reagents & Conditions Description Yield (%)
1 o-Aminothiophenol + p-toluic acid + PPA, 170-200 °C, 4 h Cyclization to 2-(4-methylphenyl)benzothiazole intermediate ~90%
2 Benzothiazole thiol intermediate + 4-methyl-1-piperidinyl thiol + mild oxidant (e.g., iodine) Formation of disulfide linkage 80-85%
3 Purification by recrystallization or chromatography Isolation of pure Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- -

Research Findings and Optimization

  • Catalyst Selection: Use of heterogeneous catalysts such as Cu(II)-nanosilica or sulfated tungstate enhances reaction rates and yields while enabling green chemistry approaches.

  • Solvent Effects: Reactions in ethanol, water, or solvent-free conditions have been reported, with solvent choice impacting reaction time and purity.

  • Temperature and Time: Mild heating (50-90 °C) for 1-6 hours is generally sufficient for cyclization and disulfide formation, balancing reaction efficiency and minimizing side products.

  • Purification: Column chromatography and recrystallization from solvents like n-hexane or ethyl acetate are standard for obtaining high-purity products.

Summary Table of Preparation Methods

Preparation Step Method Conditions Yield Range Notes
Benzothiazole core formation Cyclization of o-aminothiophenol with aldehydes or acids 70-200 °C, 1-6 h, catalysts (sulfamic acid, Cu(II), PPA) 88-99% High selectivity, various catalysts used
Disulfide bond formation Oxidative coupling with 4-methyl-1-piperidinyl thiol Mild oxidants, inert atmosphere 80-85% Requires careful oxidation control
Final purification Recrystallization, chromatography Solvents: n-hexane, ethyl acetate - Ensures product purity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or disulfides.

    Substitution: It can participate in substitution reactions, where the piperidine or benzothiazole moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, disulfides

    Substitution: Varied substituted benzothiazole derivatives

Scientific Research Applications

Chemistry: Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new materials.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines, making it a candidate for drug development.

Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent. It is being explored for its ability to inhibit specific enzymes and pathways involved in disease processes.

Industry: In industrial applications, Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- is used as an additive in the production of rubber and plastics. It enhances the properties of these materials, such as their durability and resistance to degradation.

Mechanism of Action

The mechanism of action of Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation. The compound may also interact with cellular pathways, leading to the induction of apoptosis in cancer cells or the inhibition of bacterial growth.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Benzothiazole vs. Benzoxazole/Benzimidazole: Benzothiazoles generally exhibit higher bioactivity than benzoxazoles (oxygen-containing analogs) or benzimidazoles (nitrogen-containing analogs) due to sulfur's electronegativity and polarizability. For example, 2-(4-aminophenyl)benzothiazoles show nanomolar antitumor activity, outperforming benzoxazole derivatives in inhibiting cancer cell lines (e.g., IC₅₀ = 2.86 µM for a benzothiazole vs. weaker activity for benzoxazoles) . Key Insight: The sulfur atom in benzothiazoles enhances interactions with biological targets, such as enzymes or DNA, compared to oxygen or nitrogen in analogous scaffolds .

Substituent Variations

  • Piperidine vs. 4-Methylpiperidine :
    The 4-methyl group on the piperidine ring in the target compound increases lipophilicity and steric bulk compared to unsubstituted piperidine derivatives (e.g., 2-(1-piperidinylthio)-benzothiazole, PubChem CID 33608). This modification may improve membrane permeability and metabolic stability .
  • Dithio (-S-S-) vs.

Antitumor Activity

Compound IC₅₀ (HeLa Cells) Key Structural Feature Reference
2-(4-hydroxy-3-methoxyphenyl)-benzothiazole 2.86 µM Hydroxyl/methoxy substituents
2-(4-aminophenyl)benzothiazole <1 µM Amino group on phenyl ring
Target Compound Data pending 4-Methylpiperidinyl dithio group

Analysis : The target compound’s 4-methylpiperidinyl dithio group may improve tumor selectivity by enhancing interactions with overexpressed receptors (e.g., sigma receptors) in cancer cells, as seen in related benzothiazole scaffolds .

Antifungal and Antimicrobial Activity

  • Benzothiazoles with aryloxymethyl substituents (e.g., compounds 5a, 5b) show broad-spectrum antifungal activity against phytopathogens, while benzoxazole analogs exhibit reduced potency .
  • The dithio linkage in the target compound could enhance antifungal efficacy by disrupting fungal membrane integrity via thiol-disulfide exchange reactions.

CNS-Targeting Potential

  • 2-(Aminophenyl)benzothiazoles inhibit amyloid-β fibril formation (linked to Alzheimer’s disease) with Thioflavin-T binding affinity. The target compound’s dithio group may further stabilize interactions with amyloid aggregates .

Physicochemical Properties

Property 2-((4-Methyl-1-piperidinyl)dithio)-benzothiazole 2-(4-Methoxyphenyl)benzothiazole 2-(1-Piperidinylthio)-benzothiazole
Molecular Weight ~296.4 g/mol (estimated) 241.31 g/mol 250.38 g/mol
Lipophilicity (LogP) High (due to 4-methylpiperidine) Moderate Moderate
Solubility Likely low in water, high in organic solvents Soluble in toluene Not reported

Biological Activity

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, antifungal, and neuroprotective properties. The compound Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- is a notable member of this class, exhibiting promising therapeutic potential. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and various applications based on recent research findings.

Chemical Structure and Synthesis

The structure of Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- consists of a benzothiazole core modified with a piperidine moiety. The synthesis typically involves the reaction of benzothiazole derivatives with piperidine-based compounds under specific conditions to yield the desired product. Various synthetic routes have been reported in literature that enhance the yield and purity of this compound.

Anticancer Properties

Recent studies have demonstrated that benzothiazole derivatives exhibit potent anticancer activity. For instance:

  • In vitro Studies : Compounds similar to Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- have shown significant cytotoxic effects against various cancer cell lines. A study indicated that benzothiazole derivatives could inhibit cell proliferation and induce apoptosis in human cancer cell lines such as A431 and A549 .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in tumor growth and metastasis. For example, certain derivatives have been found to inhibit IL-6 and TNF-α activities, which are crucial in inflammatory responses associated with cancer progression .
CompoundCell LineIC50 (µM)Mechanism
B7A4312.74Apoptosis induction
B7A5493.58Cell cycle arrest
B7H12994.00Inhibition of IL-6

Antimicrobial Activity

Benzothiazole derivatives also exhibit antimicrobial properties. Research has shown that they can effectively combat various bacterial strains and fungi:

  • Antibacterial Studies : Compounds derived from benzothiazole have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
  • Fungal Inhibition : Some studies suggest that these compounds possess antifungal properties that could be leveraged in treating fungal infections .

Neuroprotective Effects

The neuroprotective potential of benzothiazoles has been explored in the context of neurodegenerative diseases:

  • Alzheimer's Disease : Certain benzothiazole derivatives have been identified as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are targets in Alzheimer's treatment . These compounds can help mitigate cognitive decline by enhancing cholinergic transmission and reducing oxidative stress.

Case Studies

  • Anti-Tumor Activity : A specific study synthesized several benzothiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that modifications at specific positions on the benzothiazole ring significantly enhanced their anticancer activity, with some compounds showing IC50 values lower than standard chemotherapeutics like sorafenib .
  • Neuroprotective Agents : Research involving benzothiazole derivatives as potential treatments for Alzheimer's disease revealed that these compounds could prevent the aggregation of beta-amyloid plaques, a hallmark of the disease. They showed promising results in binding assays targeting amyloid plaques in brain tissues .

Q & A

Q. What are the common synthetic routes for benzothiazole derivatives, and how do they apply to 2-((4-methyl-1-piperidinyl)dithio)-benzothiazole?

Benzothiazole derivatives are typically synthesized via Suzuki cross-coupling reactions using 2-(4-bromophenyl)benzothiazole as a precursor, as demonstrated in fluorescence-focused studies . For compounds with dithio linkages, nucleophilic substitution reactions involving thiol-containing reagents (e.g., 4-methylpiperidine derivatives) are employed. Optimization of solvent systems (e.g., N,N-dimethylformamide) and catalysts (e.g., potassium carbonate) is critical for yield improvement .

Q. How are fluorescence properties of benzothiazole derivatives characterized, and what parameters influence their emission spectra?

Fluorescence spectra are measured using methanol as a solvent at excitation wavelengths (e.g., 330 nm) and concentrations (10⁻⁴–10⁻⁵ M). Substituents like electron-donating groups enhance fluorescence intensity, while steric hindrance from bulky groups (e.g., 4-methylpiperidinyl) may reduce quantum yields .

Q. What in vitro assays are used to evaluate the biological activity of benzothiazole derivatives?

Anti-HIV activity is assessed via reverse transcriptase inhibition assays, while antiproliferative effects are tested using MTT assays on cancer cell lines (e.g., hepatocellular carcinoma). IC₅₀ values and selectivity indices are calculated to prioritize candidates .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in synthetic yields for dithio-linked benzothiazoles?

Conflicting yields often arise from competing side reactions (e.g., oxidation of thiol groups). Strategies include inert atmosphere handling (N₂/Ar), controlled stoichiometry of dithiol reagents, and real-time monitoring via HPLC . Evidence from analogous compounds suggests that reducing agents (e.g., TCEP) improve dithio bond stability .

Q. What mechanistic insights explain the mitochondrial apoptosis pathway activation by benzothiazole derivatives like YLT322?

YLT322 induces apoptosis via caspase-3/9 activation, cytochrome c release, and Bax/Bcl-2 ratio modulation. Mitochondrial membrane depolarization is quantified using JC-1 staining, validated by Western blotting . Structural analogs with 4-methylpiperidinyl groups show enhanced permeability, correlating with potency .

Q. How can structure-activity relationship (SAR) studies guide the design of benzothiazole-based fluorescent probes for H₂O₂ sensing?

Probes like 2-(2'-hydroxyphenyl)-benzothiazole derivatives exploit H₂O₂-induced boronate ester cleavage, generating a fluorescence turn-on response. Substituent positioning (para vs. ortho) and π-conjugation length dictate sensitivity and selectivity . Computational modeling (DFT) predicts electronic transitions, aiding rational design .

Q. What strategies address discrepancies in reported fluorescence quantum yields across similar benzothiazole derivatives?

Variations arise from solvent polarity, aggregation-induced quenching, and impurities. Standardized protocols (e.g., using integrating spheres for quantum yield measurements) and purity validation (HPLC >98%) are essential. Comparative studies highlight concentration-dependent self-assembly effects .

Methodological Considerations

Q. Which analytical techniques are critical for characterizing 2-((4-methyl-1-piperidinyl)dithio)-benzothiazole?

  • NMR : Confirms dithio linkage via δ 3.5–4.0 ppm (piperidinyl protons) and δ 2.5–3.0 ppm (S–S coupling).
  • HPLC-MS : Verifies molecular weight (e.g., m/z 325 [M+H]⁺) and purity.
  • XRD : Resolves crystal packing and intermolecular interactions affecting stability .

Q. How can green chemistry principles be applied to synthesize benzothiazole derivatives sustainably?

Solvent-free mechanochemical synthesis and catalytic systems (e.g., CuI/ligand) reduce waste. Microwave-assisted reactions shorten reaction times (≤1 hr vs. 24 hr conventional) while maintaining yields >85% .

Q. What challenges exist in translating in vitro anti-tumor activity of benzothiazole derivatives to in vivo models?

Poor bioavailability and metabolic instability (e.g., hepatic CYP450 degradation) are key hurdles. Prodrug strategies (e.g., ester masking of thiol groups) and nanoparticle encapsulation improve pharmacokinetics, as shown in murine xenograft studies .

Data Interpretation and Validation

Q. How should researchers validate conflicting reports on anti-HIV activity of benzothiazole derivatives?

Cross-laboratory replication using standardized protocols (e.g., NIH HIV-1 RT assay) and cell lines (MT-4) is critical. Meta-analyses of IC₅₀ values and toxicity profiles (e.g., CC₅₀ in PBMCs) distinguish true activity from assay artifacts .

Q. What statistical methods are recommended for analyzing dose-response relationships in benzothiazole bioactivity studies?

Nonlinear regression (e.g., GraphPad Prism) models sigmoidal dose-response curves. Bootstrap resampling (≥1000 iterations) calculates 95% confidence intervals for IC₅₀ values, ensuring reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.